molecular formula C20H17N3O3S2 B3206925 N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide CAS No. 1040677-75-5

N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide

Cat. No.: B3206925
CAS No.: 1040677-75-5
M. Wt: 411.5 g/mol
InChI Key: LGHZRYCFMZTBQE-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted at the 5-position with a 3-methylphenyl group. The sulfonamide moiety is N-methylated and N-phenylated, contributing to its unique electronic and steric properties. Such compounds are of interest in medicinal chemistry due to the sulfonamide group’s role in enzyme inhibition and the oxadiazole ring’s metabolic stability .

Properties

IUPAC Name

N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-7-6-8-15(13-14)19-21-20(26-22-19)18-17(11-12-27-18)28(24,25)23(2)16-9-4-3-5-10-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHZRYCFMZTBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a thiophene sulfonamide moiety. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structure can be represented as follows:

N methyl 2 3 3 methylphenyl 1 2 4 oxadiazol 5 yl N phenylthiophene 3 sulfonamide\text{N methyl 2 3 3 methylphenyl 1 2 4 oxadiazol 5 yl N phenylthiophene 3 sulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of pathogens.

Pharmacological Activities

  • Antimicrobial Activity :
    • Sulfonamides, including derivatives like this compound, are known to exhibit significant antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis pathways .
  • Anticancer Properties :
    • Emerging research indicates that compounds with oxadiazole moieties may exhibit anticancer activities by inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
  • Anti-inflammatory Effects :
    • Some sulfonamide derivatives have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryInhibits COX enzymes in vitro

Notable Research

A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of various sulfonamide derivatives, including those related to this compound. The results indicated promising antibacterial and anticancer activities, suggesting potential for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in substituent positions on the oxadiazole-attached phenyl ring and the sulfonamide’s N-aryl group. A comparative analysis is provided below:

Compound Name/ID Oxadiazole Substituent N-Substituents Molecular Formula Molecular Weight (g/mol) Availability
Target Compound 3-(3-methylphenyl) N-methyl, N-phenyl C₂₀H₁₇N₃O₃S₂ ~411.49* Not reported
N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide (F845-0465) 3-(3-methylphenyl) N-methyl, N-(4-chlorophenyl) C₂₀H₁₆ClN₃O₃S₂ 445.94 36 mg
N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide (F845-0466) 3-(4-methylphenyl) N-methyl, N-(4-chlorophenyl) C₂₀H₁₆ClN₃O₃S₂ 445.94 16 mg
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide 3-(4-methylphenyl) N-methyl, N-phenyl C₂₀H₁₇N₃O₃S₂ ~411.49* Not reported
Key Observations:

Substituent Position on Oxadiazole Ring: The meta-methyl substitution (3-methylphenyl) in the target compound and F845-0465 may introduce steric hindrance compared to the para-methyl (4-methylphenyl) in F845-0466 and ’s compound. Para-substituted analogs likely exhibit improved crystallinity due to symmetric packing .

N-Substituent Modifications :

  • Replacing the phenyl group in the target compound with a 4-chlorophenyl (as in F845-0465 and F845-0466) increases molecular weight by ~34.45 g/mol and introduces an electron-withdrawing chlorine atom. This enhances lipophilicity (logP) and may improve membrane permeability in biological systems .

Synthetic Accessibility :

  • outlines a synthesis route for oxadiazole-thiophene hybrids involving cyclization with CS₂/KOH under reflux . Similar methods likely apply to the target compound, though yields may vary with substituent positions. For example, para-substituted oxadiazoles (e.g., F845-0466) may form more readily than meta-substituted analogs due to reduced steric interference during cyclization .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, comparisons with known sulfonamide-oxadiazole hybrids suggest:

  • Chlorinated analogs (e.g., F845-0465) may exhibit stronger enzyme inhibition due to enhanced electrophilicity from the chlorine atom.
  • Para-methyl-substituted oxadiazoles (e.g., ’s compound) could display higher metabolic stability compared to meta-substituted variants, as symmetry often correlates with slower degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide

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